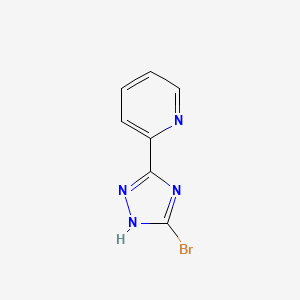

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring with a bromine atom at the 3-position of the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine typically involves the formation of the triazole ring followed by brominationThe reaction involves the use of azides and alkynes in the presence of a copper catalyst . After the formation of the triazole ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the CuAAC reaction for large-scale production and ensuring efficient bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form complexes.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coordination Reactions: Transition metals such as copper, zinc, and cadmium are used to form coordination complexes.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

Substitution Reactions: Products include various substituted triazole derivatives depending on the nucleophile used.

Coordination Reactions:

Applications De Recherche Scientifique

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine has diverse applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.

Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

Materials Science: It is explored for its potential in creating novel materials with unique properties, such as conductive polymers and supramolecular assemblies.

Mécanisme D'action

The mechanism of action of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The triazole ring and pyridine moiety contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-1,2,4-Triazol-3-yl)pyridine: Lacks the bromine atom, which affects its reactivity and coordination properties.

3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Contains two triazole rings, offering different coordination and electronic properties.

Uniqueness

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form coordination complexes with metals . This makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a triazole ring, with a bromine atom substituted at the 3-position of the triazole. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a subject of extensive research.

- Molecular Formula : C₇H₅BrN₄

- Molecular Weight : 225.05 g/mol

- CAS Number : 219508-87-9

- IUPAC Name : 2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It has been reported to function as an enzyme inhibitor and ligand, influencing biochemical pathways through:

- Enzyme Inhibition : The compound can inhibit metalloenzymes by forming coordination complexes with metal ions. This interaction modulates the activity of these enzymes, which are crucial for numerous biological processes.

- Protein Binding : By binding to specific sites on proteins, it can alter their conformation and activity, potentially leading to therapeutic effects in various diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain triazole derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural analogs have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. For instance, related compounds have shown IC50 values (the concentration required to inhibit 50% of the target) in the range of 0.02–0.04 μM against cyclooxygenase enzymes (COX), which are key players in inflammation pathways . Although direct studies on this compound are sparse, its potential as an anti-inflammatory agent remains promising based on its chemical structure.

Case Studies

A notable study focused on the synthesis and evaluation of various triazole derivatives found that modifications at the triazole position significantly impacted biological activity. For example:

- A series of synthesized compounds exhibited varying degrees of antimicrobial and anti-inflammatory activities.

- Compounds with bromine substitutions often showed enhanced reactivity and biological efficacy compared to their non-brominated counterparts .

Comparative Analysis

The table below summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Potential enzyme inhibitor | Not directly reported |

| Triazole Derivative A | Antimicrobial | MIC = 3.12 μg/mL |

| Triazole Derivative B | Anti-inflammatory | IC50 = 0.02 μM |

| Triazole Derivative C | COX inhibitor | IC50 = 0.04 μM |

Propriétés

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVYLRDPMZJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472001 |

Source

|

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-87-9 |

Source

|

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.